molecular formula C8H7BrF2O B1381559 1-Bromo-2,5-difluoro-4-ethoxybenzene CAS No. 1826110-08-0

1-Bromo-2,5-difluoro-4-ethoxybenzene

Cat. No. B1381559
M. Wt: 237.04 g/mol
InChI Key: WUQSCUPXQUEKFY-UHFFFAOYSA-N
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Description

“1-Bromo-2,5-difluoro-4-ethoxybenzene” is a colorless, crystalline compound with the chemical formula C8H6BrF2O . It has a molecular weight of 237.04 g/mol . The IUPAC name for this compound is 1-bromo-4-ethoxy-2,5-difluorobenzene .


Molecular Structure Analysis

The InChI code for “1-Bromo-2,5-difluoro-4-ethoxybenzene” is 1S/C8H7BrF2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with bromo, difluoro, and ethoxy substituents.


Physical And Chemical Properties Analysis

“1-Bromo-2,5-difluoro-4-ethoxybenzene” is a solid at room temperature . The storage temperature for this compound is between 2-8°C .

Scientific Research Applications

Exploring Structural Opportunities through Halogen Substitution

The research into halogen-substituted benzene derivatives, including compounds similar to 1-bromo-2,5-difluoro-4-ethoxybenzene, demonstrates their utility in creating complex molecular structures via modern organometallic methods. These compounds are pivotal in synthesizing various benzoic acids and bromobenzoic acids, showcasing their versatility in organic synthesis. For example, Schlosser and Heiss (2003) illustrated the regioflexible substitution of 1,3-difluorobenzene, achieving selective conversion into multiple benzoic and bromobenzoic acids through methodologies such as direct metalation, carboxylation, and deprotonation-triggered bromine migration (Schlosser & Heiss, 2003).

Advancements in Organic Synthesis Techniques

Further investigations into bromination techniques and their applications in synthesizing valuable precursors for organic transformations have been reported. Diemer, Leroux, and Colobert (2011) described efficient methods for accessing synthetically valuable 1,2-dibromobenzenes, highlighting the importance of these compounds in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011). This showcases the critical role of halogen-substituted benzenes in facilitating complex organic synthesis pathways.

Enhancing Synthesis Efficiency

Z. He-ping (2005) explored an economical method for synthesizing 1-bromo-2,4-difluorobenzene, achieving high yield and purity at low cost. This study underscores the ongoing efforts to refine and improve the synthesis processes for halogenated benzene derivatives, ensuring their availability for further research and application in various scientific fields (Z. He-ping, 2005).

Safety And Hazards

“1-Bromo-2,5-difluoro-4-ethoxybenzene” is classified as a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-4-ethoxy-2,5-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-2-12-8-4-6(10)5(9)3-7(8)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQSCUPXQUEKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278748
Record name Benzene, 1-bromo-4-ethoxy-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,5-difluoro-4-ethoxybenzene

CAS RN

1826110-08-0
Record name Benzene, 1-bromo-4-ethoxy-2,5-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-4-ethoxy-2,5-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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